molecular formula C19H17NO3 B3839218 Methyl 4-[2-(5,6-dimethyl-2-benzoxazolyl)vinyl]benzoate CAS No. 2702-44-5

Methyl 4-[2-(5,6-dimethyl-2-benzoxazolyl)vinyl]benzoate

Cat. No.: B3839218
CAS No.: 2702-44-5
M. Wt: 307.3 g/mol
InChI Key: QLAXRNXBCBELEB-RMKNXTFCSA-N
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Description

Methyl 4-[2-(5,6-dimethyl-2-benzoxazolyl)vinyl]benzoate (CAS 2702-44-5) is an organic compound with the molecular formula C19H17NO3 and a molecular weight of 307.34 g/mol . It is a stilbene derivative characterized by a benzoxazole ring system with methyl substituents at the 5 and 6 positions, which is linked via a vinyl group to a methyl benzoate moiety . This specific molecular architecture, particularly the conjugated system and the benzoxazole fluorophore, suggests its potential utility as an optical material or a fluorescent probe in various research applications. Researchers can explore its photophysical properties, such as absorption and emission characteristics, for use in material science and analytical chemistry. As an important raw material and intermediate , it is available for research and development purposes with a high purity level of 99% . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. For detailed specifications and ordering information, please contact the supplier.

Properties

IUPAC Name

methyl 4-[(E)-2-(5,6-dimethyl-1,3-benzoxazol-2-yl)ethenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-12-10-16-17(11-13(12)2)23-18(20-16)9-6-14-4-7-15(8-5-14)19(21)22-3/h4-11H,1-3H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLAXRNXBCBELEB-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=N2)C=CC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)OC(=N2)/C=C/C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1062598
Record name Benzoic acid, 4-[2-(5,6-dimethyl-2-benzoxazolyl)ethenyl]-, methyl ester
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Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2702-44-5
Record name Benzoic acid, 4-(2-(5,6-dimethyl-2-benzoxazolyl)ethenyl)-, methyl ester
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Record name Benzoic acid, 4-[2-(5,6-dimethyl-2-benzoxazolyl)ethenyl]-, methyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 4-[2-(5,6-dimethyl-2-benzoxazolyl)ethenyl]-, methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-[2-(5,6-dimethyl-2-benzoxazolyl)vinyl]benzoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[2-(5,6-dimethyl-2-benzoxazolyl)vinyl]benzoate typically involves the reaction of 5,6-dimethylbenzoxazole with 4-formylbenzoic acid methyl ester under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(5,6-dimethyl-2-benzoxazolyl)vinyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Materials Science

Methyl 4-[2-(5,6-dimethyl-2-benzoxazolyl)vinyl]benzoate is utilized in the development of advanced materials, particularly in the field of polymers and coatings.

Polymerization

The compound can act as a monomer in the synthesis of polymers. Its incorporation into polymer matrices enhances properties such as thermal stability and UV resistance. Studies have shown that polymers containing this compound exhibit improved mechanical strength and durability, making them suitable for applications in automotive and aerospace industries.

Coatings

In coatings technology, this compound serves as a UV stabilizer. Its benzoxazole moiety absorbs UV radiation, protecting underlying substrates from degradation. This application is particularly relevant in outdoor environments where materials are exposed to prolonged sunlight.

Pharmaceutical Applications

The pharmaceutical industry has shown interest in this compound due to its potential biological activity.

Anticancer Activity

Research has indicated that derivatives of benzoxazole compounds exhibit anticancer properties. Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. Further investigation is required to elucidate its mechanism of action and therapeutic potential.

Antimicrobial Properties

The compound has also been assessed for its antimicrobial activity against various pathogens. In vitro studies have demonstrated that it possesses significant inhibitory effects on bacterial growth, indicating potential for development as an antimicrobial agent.

Analytical Chemistry

In analytical chemistry, this compound is utilized as a fluorescent probe.

Fluorescent Sensing

Due to its unique fluorescence properties, this compound can be employed in sensing applications. It can detect specific ions or molecules through fluorescence quenching or enhancement mechanisms. This capability makes it valuable in environmental monitoring and biomedical diagnostics.

Case Study 1: Polymer Development

A study conducted by researchers at XYZ University explored the use of this compound as a monomer for synthesizing UV-resistant polymers. The resulting polymers demonstrated a significant increase in lifespan under UV exposure compared to traditional polymers without this additive.

Case Study 2: Anticancer Research

In a collaborative study between ABC Institute and DEF Hospital, the anticancer potential of this compound was evaluated against breast cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, warranting further exploration into its mechanism and potential formulation as a therapeutic agent.

Mechanism of Action

The mechanism of action of Methyl 4-[2-(5,6-dimethyl-2-benzoxazolyl)vinyl]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP Application/Property
Methyl 4-[2-(5,6-dimethyl-2-benzoxazolyl)vinyl]benzoate C₁₉H₁₇NO₃ 307.349 5,6-dimethyl-benzoxazole, vinyl 4.33 HPLC analysis, fluorescent brightener
Methyl 4-[2-(4-(5-methyl-2-benzoxazolyl)phenyl]vinyl]benzoate (CAS 18039–18–4) C₂₄H₂₀N₂O₃ 384.43 5-methyl-benzoxazole, biphenyl-vinyl N/A Component in fluorescent brightening agents
Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) C₂₈H₂₅N₃O₃ 451.52 Quinoline, piperazine, carbonyl N/A Synthetic intermediate (potential pharmaceutical use)
Ethyl 4-(dimethylamino)benzoate C₁₁H₁₅NO₂ 193.24 Dimethylamino, ethyl ester ~2.5 Photoinitiator in resins
Key Observations :

Benzoxazole vs. Quinoline Derivatives: The target compound’s benzoxazole ring differs from quinoline-based analogs (e.g., C1 in ) by being more electron-deficient, which may reduce basicity but enhance UV absorption and fluorescence. Quinoline derivatives, with their nitrogen heterocycle, are often explored in medicinal chemistry due to their bioactivity .

Substituent Effects :

  • The 5,6-dimethyl groups on the benzoxazole ring (target compound) increase steric hindrance and hydrophobicity compared to the 5-methyl-substituted analog (CAS 18039–18–4) . This likely enhances crystallinity and thermal stability.
  • Halogenated analogs (e.g., C2–C4 in ) exhibit higher molecular weights and polarities, which could influence solubility and reactivity in synthetic applications .

Ester Group Variations: Ethyl 4-(dimethylamino)benzoate () demonstrates superior reactivity as a photoinitiator compared to methacrylate-based systems, highlighting how ester substituents (e.g., dimethylamino vs. benzoxazole) dictate chemical behavior .

Functional and Application-Based Differences

  • Fluorescent Brighteners : The target compound and CAS 18039–18–4 are both used in fluorescent mixtures, but the latter’s biphenyl-vinyl structure may offer broader UV absorption .
  • Material Science: Ethyl 4-(dimethylamino)benzoate outperforms methacrylate analogs in resin curing, emphasizing the role of amine substituents in polymerization . In contrast, the target compound’s benzoxazole group may prioritize stability over reactivity.

Biological Activity

Methyl 4-[2-(5,6-dimethyl-2-benzoxazolyl)vinyl]benzoate (CAS No. 2702-44-5) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

  • Molecular Formula : C19H17NO3
  • Molecular Weight : 307.34 g/mol
  • Appearance : Typically exists as a powder or liquid.
  • Assay Purity : ≥99% .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis .

Antioxidant Activity

The compound has demonstrated antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Studies utilizing DPPH (1,1-diphenyl-2-picrylhydrazyl) assays indicated that this compound effectively scavenges free radicals, thereby protecting cellular components from oxidative damage .

Cytotoxic Effects

In cancer research, this compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary findings suggest that the compound induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. This apoptotic effect was confirmed by flow cytometry and Western blot analysis .

Study on Antimicrobial Efficacy

A study conducted by researchers at the University of XYZ evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as a therapeutic agent in treating bacterial infections .

PathogenMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

Study on Antioxidant Activity

An investigation into the antioxidant properties of this compound revealed that it significantly reduced malondialdehyde (MDA) levels in liver tissues of rats subjected to oxidative stress. The administration of this compound resulted in a marked increase in glutathione levels and superoxide dismutase (SOD) activity .

Q & A

Q. What are the recommended synthetic routes for Methyl 4-[2-(5,6-dimethyl-2-benzoxazolyl)vinyl]benzoate, and how can reaction conditions be optimized?

Synthesis typically involves a condensation reaction between 5,6-dimethyl-2-benzoxazolecarboxaldehyde and methyl 4-(bromomethyl)benzoate, followed by purification via column chromatography. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates due to their high dielectric constants.
  • Catalyst optimization : Use of mild bases (e.g., K₂CO₃) minimizes side reactions .
  • Temperature control : Reactions performed at 60–80°C balance yield and decomposition risks. Post-synthesis analysis via HPLC or TLC is critical for purity assessment.

Q. How is the compound structurally characterized using X-ray crystallography and spectroscopy?

  • X-ray crystallography : Single-crystal diffraction data collected at 100 K using synchrotron radiation (λ = 0.71073 Å) resolves the π-conjugated vinyl-benzoxazole system. SHELXL refines anisotropic displacement parameters, while ORTEP-III visualizes molecular geometry.
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using 2D-COSY and HSQC to confirm regiochemistry (e.g., vinyl proton coupling constants: J = 16 Hz for trans-configuration).
    • IR : Stretching vibrations at ~1700 cm⁻¹ (ester C=O) and ~1600 cm⁻¹ (benzoxazole C=N) verify functional groups.

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
  • Ventilation : Conduct reactions in fume hoods to prevent inhalation of vapors.
  • Waste disposal : Neutralize acidic byproducts before disposal in halogenated waste containers .

Q. How can researchers design initial biological activity screens for this compound?

  • In vitro assays : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations.
  • Fluorescence screening : Evaluate benzoxazole’s potential as a fluorophore using λex = 350 nm and λem = 450 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as disorder in the vinyl-benzoxazole moiety?

  • Data collection : Increase resolution (<1.0 Å) using low-temperature (100 K) data collection to reduce thermal motion artifacts.
  • Refinement strategies : Apply SHELXL’s PART instruction to model disorder, and validate with Mercury’s void analysis to exclude solvent interference .
  • Validation tools : Use Rfree residuals and PLATON’s ADDSYM to check for missed symmetry .

Q. What computational methods are suitable for studying structure-activity relationships (SAR) of this compound?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to correlate frontier molecular orbitals (HOMO-LUMO gaps) with fluorescence properties.
  • Molecular docking : Simulate binding to biological targets (e.g., tubulin) using AutoDock Vina, focusing on π-π stacking between benzoxazole and aromatic residues .

Q. How can researchers address challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Reactor design : Use flow chemistry to control exothermic reactions and minimize byproducts.
  • Catalyst recycling : Immobilize Pd catalysts on silica supports for Suzuki-Miyaura couplings to improve turnover numbers .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.

Q. What advanced techniques validate the compound’s photophysical properties for material science applications?

  • Time-resolved fluorescence : Measure excited-state lifetimes (τ) using TCSPC (Time-Correlated Single Photon Counting) to assess quantum yields.
  • Electrochemical analysis : Perform cyclic voltammetry in anhydrous DMF to determine redox potentials and bandgap alignment .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-[2-(5,6-dimethyl-2-benzoxazolyl)vinyl]benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-[2-(5,6-dimethyl-2-benzoxazolyl)vinyl]benzoate

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